molecular formula C10H15NO2S B1415879 1-(Cyclopropanesulfonyl)-4-ethynylpiperidine CAS No. 2009560-54-5

1-(Cyclopropanesulfonyl)-4-ethynylpiperidine

Cat. No.: B1415879
CAS No.: 2009560-54-5
M. Wt: 213.3 g/mol
InChI Key: ZIWHDIALVSLKRE-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-ethynylpiperidine is an organic compound characterized by the presence of a cyclopropanesulfonyl group attached to a piperidine ring, which is further substituted with an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropanesulfonyl)-4-ethynylpiperidine can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes:

    Batch Processing: Utilizing batch reactors for precise control over reaction conditions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropanesulfonyl)-4-ethynylpiperidine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Formation of sulfonamide or sulfonate esters.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-ethynylpiperidine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential scaffold for developing new pharmaceuticals due to its unique structural features.

    Materials Science: The compound is investigated for its potential use in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its reactive functional groups.

Mechanism of Action

The mechanism by which 1-(cyclopropanesulfonyl)-4-ethynylpiperidine exerts its effects involves:

    Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity.

    Pathways Involved: It may affect biochemical pathways related to sulfonylation and alkylation, leading to changes in cellular processes.

Comparison with Similar Compounds

    1-(Cyclopropanesulfonyl)-4-phenylpiperidine: Similar structure but with a phenyl group instead of an ethynyl group.

    1-(Cyclopropanesulfonyl)-4-methylpiperidine: Contains a methyl group instead of an ethynyl group.

Uniqueness: 1-(Cyclopropanesulfonyl)-4-ethynylpiperidine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-ethynylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-2-9-5-7-11(8-6-9)14(12,13)10-3-4-10/h1,9-10H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWHDIALVSLKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCN(CC1)S(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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